
Metergoline-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metergoline-d5 is a deuterated form of metergoline, an ergot alkaloid. Metergoline is known for its role as a prolactin inhibitor and is used in the treatment of hyperprolactinemia and to suppress lactation. It acts as a ligand for serotonin and dopamine receptors, making it a valuable compound in neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metergoline-d5 involves the incorporation of deuterium atoms into the metergoline molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the following steps:
Starting Material: The synthesis begins with the appropriate ergoline derivative.
Deuteration: Deuterium atoms are introduced using deuterated reagents such as deuterated acids or bases.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Metergoline-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Metergoline-d5 has a wide range of scientific research applications, including:
Neuropharmacology: Used to study the effects of serotonin and dopamine receptor ligands.
Endocrinology: Investigated for its role in prolactin inhibition and related hormonal studies.
Psychiatry: Explored as a potential treatment for psychiatric disorders such as schizophrenia and seasonal affective disorder.
Analytical Chemistry: Utilized as an internal standard in mass spectrometry due to its deuterated nature.
Mechanism of Action
Metergoline-d5 exerts its effects by acting as an antagonist at various serotonin receptor subtypes and as an agonist at dopamine receptors. It inhibits the release of prolactin by binding to dopamine receptors in the pituitary gland. The molecular targets include serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A) and dopamine receptors (D2) .
Comparison with Similar Compounds
Similar Compounds
Bromocriptine: Another ergot alkaloid used as a prolactin inhibitor.
Cabergoline: A dopamine agonist with similar prolactin-inhibiting properties. 3
Properties
Molecular Formula |
C25H29N3O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate |
InChI |
InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1/i3D,4D,5D,7D,8D |
InChI Key |
WZHJKEUHNJHDLS-JOVUSLCDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)NC[C@@H]2C[C@H]3[C@@H](CC4=CN(C5=CC=CC3=C45)C)N(C2)C)[2H])[2H] |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)
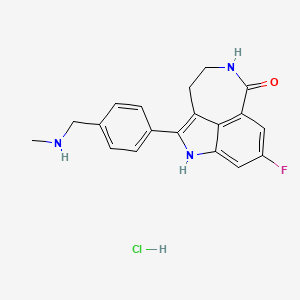
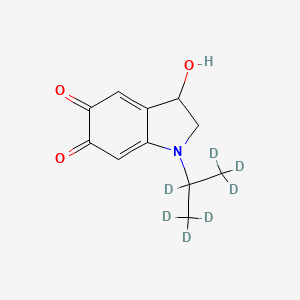
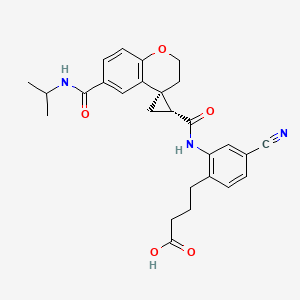
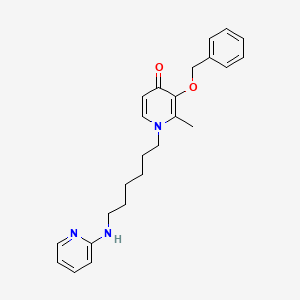
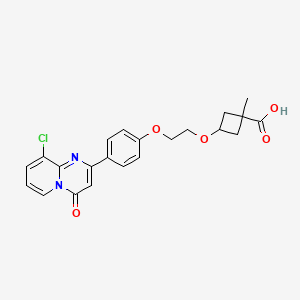

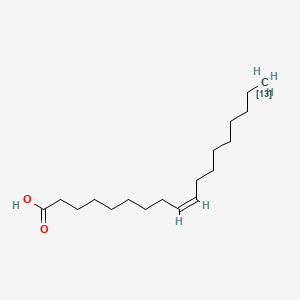


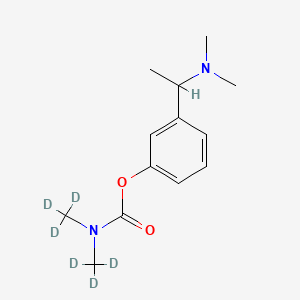
![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)
